
1-(1-Boc-4-piperidyl)-3,5-dimethyl-1H-pyrazole-4-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD22570865 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and significance.
Preparation Methods
The synthesis of MFCD22570865 involves specific routes and reaction conditions. While detailed synthetic routes are proprietary, general methods include:
Synthetic Routes: The compound is typically synthesized through multi-step organic reactions involving specific reagents and catalysts.
Reaction Conditions: These reactions often require controlled temperatures, pressures, and pH levels to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production of MFCD22570865 involves large-scale reactors and continuous monitoring to maintain product quality and yield.
Chemical Reactions Analysis
MFCD22570865 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of specific oxidized products.
Reduction: Reduction reactions involve the use of reducing agents to convert MFCD22570865 into its reduced forms.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions: Typical reagents include acids, bases, and specific catalysts, with reactions often conducted under controlled temperatures and pressures.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives.
Scientific Research Applications
MFCD22570865 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: MFCD22570865 is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of MFCD22570865 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific proteins or enzymes, altering their activity.
Pathways Involved: These interactions can affect various biochemical pathways, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
MFCD22570865 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include those in the same chemical family or class.
Uniqueness: MFCD22570865 may exhibit unique properties such as higher reactivity, selectivity, or stability compared to its analogs.
Properties
CAS No. |
1092563-73-9 |
|---|---|
Molecular Formula |
C21H36BN3O4 |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
tert-butyl 4-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H36BN3O4/c1-14-17(22-28-20(6,7)21(8,9)29-22)15(2)25(23-14)16-10-12-24(13-11-16)18(26)27-19(3,4)5/h16H,10-13H2,1-9H3 |
InChI Key |
LRWYPBUXSZRKAY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C3CCN(CC3)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


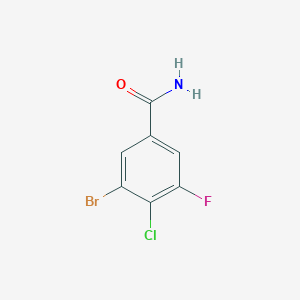
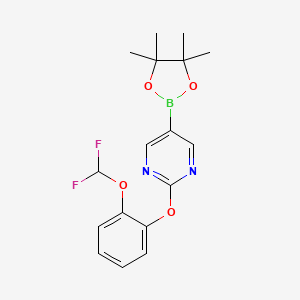
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylic acid](/img/structure/B15329861.png)
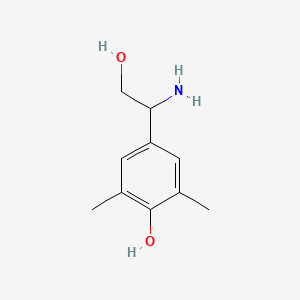
![tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B15329893.png)
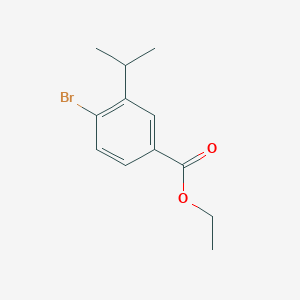
![tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B15329899.png)
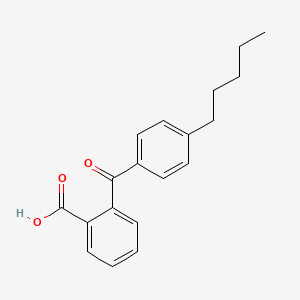
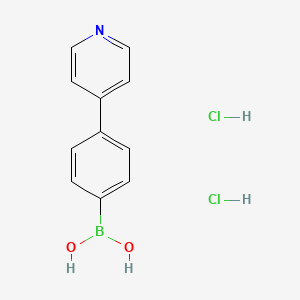
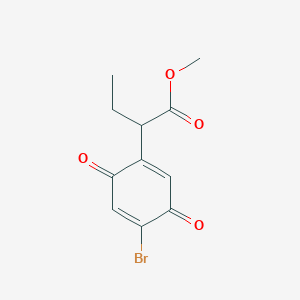


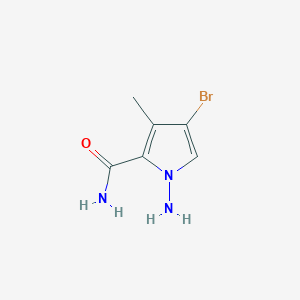
![2-(Methylthio)naphtho[2,1-d]thiazole](/img/structure/B15329941.png)
